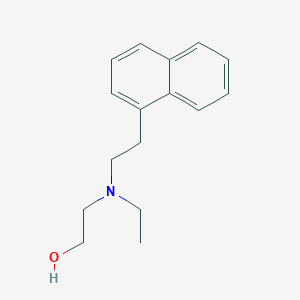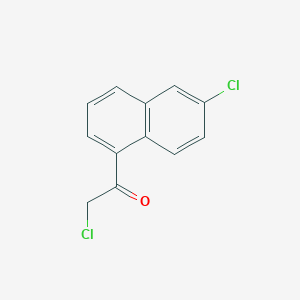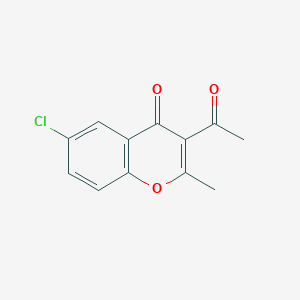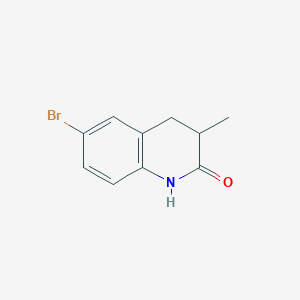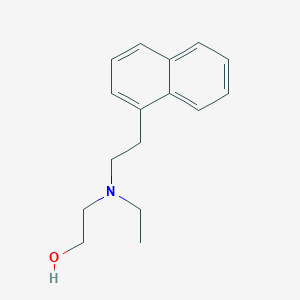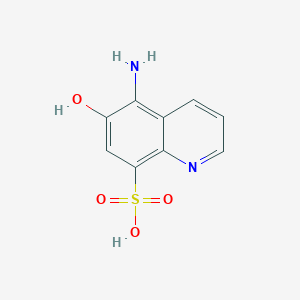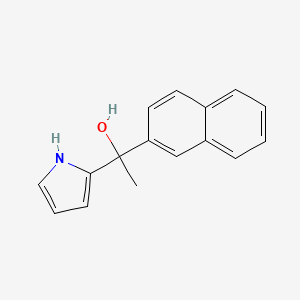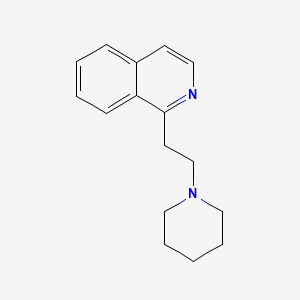
Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE is a heterocyclic compound that features both piperidine and isoquinoline moieties Piperidine is a six-membered ring containing one nitrogen atom, while isoquinoline is a bicyclic structure composed of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE can be synthesized through various methods. One common approach involves the reaction of isoquinoline with 2-bromoethylpiperidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom bonded to the bromine in 2-bromoethylpiperidine, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents may also be employed to facilitate the reaction and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE can be compared with other similar compounds, such as:
1-(2-(PIPERIDIN-1-YL)ETHYL)PYRIDINE: Similar structure but with a pyridine ring instead of isoquinoline.
1-(2-(PIPERIDIN-1-YL)ETHYL)BENZENE: Similar structure but with a benzene ring instead of isoquinoline.
1-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE: Similar structure but with a quinoline ring instead of isoquinoline.
The uniqueness of 1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE lies in its specific combination of piperidine and isoquinoline moieties, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
126921-48-0 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1-(2-piperidin-1-ylethyl)isoquinoline |
InChI |
InChI=1S/C16H20N2/c1-4-11-18(12-5-1)13-9-16-15-7-3-2-6-14(15)8-10-17-16/h2-3,6-8,10H,1,4-5,9,11-13H2 |
Clé InChI |
LOYAWKCTCLZNGA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC2=NC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





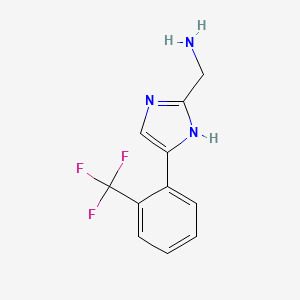
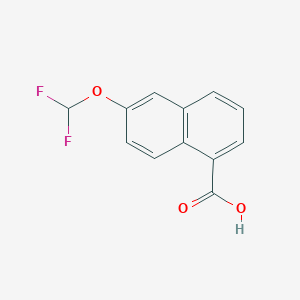
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
